N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 2-aminothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups; reactions often require catalysts such as Lewis acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex thiazole derivatives, which are of interest in organic synthesis and material science.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby reducing inflammation or inhibiting the growth of cancer cells . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives to highlight its uniqueness:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown significant anti-inflammatory activity and are structurally similar but contain additional functional groups that may enhance their biological activity.
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This compound has been studied for its analgesic properties and differs from this compound in its substitution pattern and functional groups.
Benzo[d]thiazole-2-thiol derivatives: These compounds have been evaluated for their antimicrobial activity and possess a thiol group, which is absent in this compound.
The unique structural features and potential therapeutic properties of this compound make it a compound of significant interest in scientific research and drug development.
Properties
IUPAC Name |
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-22-16-11-7-6-10-14(16)15-12-23-18(19-15)20-17(21)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFJQNNKHJVAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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